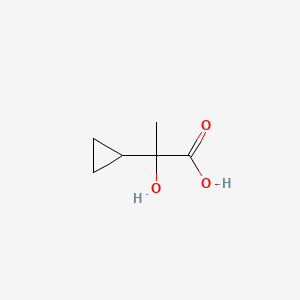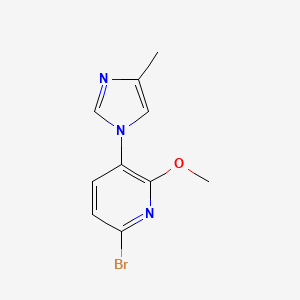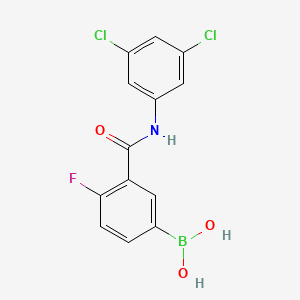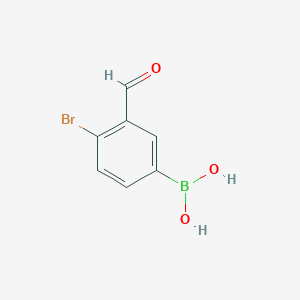
6-(tert-Butyl)isoindolin-1-one
Vue d'ensemble
Description
6-(tert-Butyl)isoindolin-1-one is a heterocyclic organic compound characterized by an isoindoline core with a tert-butyl group at the 6-position
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the production of polymers, dyes, and other materials.
Mécanisme D'action
Target of Action
The primary target of the compound 6-(tert-Butyl)isoindolin-1-one is the Cyclin-dependent kinase (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and transcription . The inhibition of CDK7 by this compound can potentially disrupt these processes, making it a promising candidate for anti-cancer drugs .
Mode of Action
This compound interacts with CDK7 through high binding affinity, as demonstrated by molecular docking studies . The compound forms conventional hydrogen bonding interactions with active amino acid residues of CDK7 . This interaction inhibits the kinase activity of CDK7, disrupting the cell cycle and transcription processes .
Biochemical Pathways
The inhibition of CDK7 by this compound affects the cell cycle and transcription pathways . CDK7 is involved in the regulation of these pathways, and its inhibition can lead to cell cycle arrest and disruption of transcription, potentially leading to cell death . This makes this compound a potential candidate for anti-cancer therapy .
Pharmacokinetics
In silico studies suggest that it exhibits superior qualities to known cdk7 inhibitors .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of the cell cycle and transcription processes . By inhibiting CDK7, this compound can potentially induce cell cycle arrest and disrupt transcription, leading to cell death . This suggests a potential anti-cancer effect .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(tert-Butyl)isoindolin-1-one typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which can then be further modified to introduce the tert-butyl group at the 6-position. The reaction conditions often include heating under reflux in a suitable solvent, such as ethanol or toluene, and the use of catalysts like methanesulfonic acid .
Industrial Production Methods: In an industrial setting, the production of this compound may involve solventless conditions to adhere to green chemistry principles. This method includes simple heating and relatively quick reactions, followed by purification processes that minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 6-(tert-Butyl)isoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindoline-1,3-dione derivatives.
Reduction: Reduction reactions can convert the compound into different isoindoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the isoindoline core.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the reaction.
Major Products:
Comparaison Avec Des Composés Similaires
Isoindoline-1,3-dione: A closely related compound with similar chemical properties but lacking the tert-butyl group.
Phthalimide: Another isoindoline derivative with a wide range of applications in pharmaceuticals and agrochemicals.
Uniqueness: 6-(tert-Butyl)isoindolin-1-one is unique due to the presence of the tert-butyl group, which enhances its stability and modifies its reactivity compared to other isoindoline derivatives. This structural feature makes it particularly valuable in the synthesis of complex molecules and in applications requiring high stability .
Propriétés
IUPAC Name |
6-tert-butyl-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-12(2,3)9-5-4-8-7-13-11(14)10(8)6-9/h4-6H,7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYQSZCUZSBNNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(CNC2=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1527626.png)

![3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1527630.png)










![5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1527648.png)
